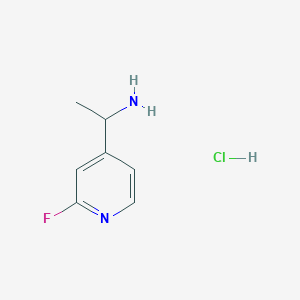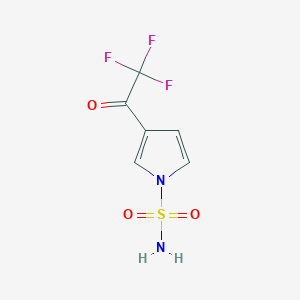
N-(1-Methylethyl)hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoylisopropylamide is an organic compound with the molecular formula C19H39NO and a molar mass of 297.52 g/mol . It is a colorless crystalline solid that is stable at room temperature . This compound is almost insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones . Palmitoylisopropylamide is known for its applications in various fields, including agriculture, medicine, and organic synthesis .
Méthodes De Préparation
The preparation of Palmitoylisopropylamide generally involves the following steps :
Aniline Reaction: Aniline reacts with phthalic acid to generate aniline phthalate.
Dehydration: The aniline phthalate is then heated to a high temperature and dehydrated to generate Palmitoylisopropylamide.
Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .
Analyse Des Réactions Chimiques
Palmitoylisopropylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Palmitoylisopropylamide has a wide range of scientific research applications :
Chemistry: It is used as a raw material for the synthesis of various organic compounds, including dyes, polymers, and rubber.
Biology: It is used in studies related to cell proliferation and the inhibition of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of anandamide.
Medicine: It is used in the synthesis of various drugs, including anticancer drugs, immunosuppressants, and anti-tuberculosis drugs.
Industry: It is used as a raw material for pesticides or plant growth regulators.
Mécanisme D'action
Palmitoylisopropylamide exerts its effects primarily by inhibiting the enzyme fatty acid amide hydrolase (FAAH) . This inhibition prevents the metabolism of anandamide, an endogenous fatty acid that activates cannabinoid receptors . By reducing the degradation of anandamide, Palmitoylisopropylamide helps maintain higher levels of this compound, which can have various physiological effects, including anti-inflammatory and analgesic properties .
Comparaison Avec Des Composés Similaires
Palmitoylisopropylamide is similar to other compounds such as palmitoylethanolamide and oleoylethanolamide . it has unique properties that make it distinct:
Palmitoylethanolamide: This compound also inhibits FAAH but has a different molecular structure, incorporating ethanolamide instead of isopropylamide.
Oleoylethanolamide: This compound has a similar mechanism of action but differs in its fatty acid chain length and structure.
These differences in structure and function highlight the uniqueness of Palmitoylisopropylamide in its applications and effects .
Propriétés
Formule moléculaire |
C19H38NO- |
|---|---|
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
N-propan-2-ylhexadecanimidate |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)/p-1 |
Clé InChI |
TZYVUGCYYQOTQR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=NC(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B14785491.png)


![{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester](/img/structure/B14785517.png)

![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B14785537.png)
![N-{9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14785541.png)

![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)

![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)



